molecular formula C15H14O2 B11939713 2,5-Dimethylphenyl benzoate CAS No. 15081-25-1

2,5-Dimethylphenyl benzoate

Cat. No.: B11939713
CAS No.: 15081-25-1
M. Wt: 226.27 g/mol
InChI Key: KMDCMSZWEZKBGK-UHFFFAOYSA-N
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Description

2,5-Dimethylphenyl benzoate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a benzoate group attached to a 2,5-dimethylphenyl moiety. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethylphenyl benzoate typically involves the esterification of 2,5-dimethylphenol with benzoic acid or its derivatives. One common method is the reaction of 2,5-dimethylphenol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylphenyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.

Major Products Formed:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.

Scientific Research Applications

2,5-Dimethylphenyl benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-dimethylphenyl benzoate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the active phenol and benzoic acid derivatives. These products can then participate in further biochemical pathways, exerting their effects through interactions with enzymes and receptors.

Comparison with Similar Compounds

  • 2,4-Dimethylphenyl benzoate
  • **2,3-Dimethylphenyl benzo

Properties

CAS No.

15081-25-1

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(2,5-dimethylphenyl) benzoate

InChI

InChI=1S/C15H14O2/c1-11-8-9-12(2)14(10-11)17-15(16)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

KMDCMSZWEZKBGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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